(E)-N-(o-tolyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide
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Overview
Description
“(E)-N-(o-tolyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide” is a chemical compound with the molecular formula C16H17F3N2O2 and a molecular weight of 326.3191. This product is not intended for human or veterinary use and is meant for research purposes only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound1.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H17F3N2O21. However, I couldn’t find more detailed information on its molecular structure1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound1.
Physical And Chemical Properties Analysis
The molecular weight of this compound is 326.3191. However, I couldn’t find more detailed information on its physical and chemical properties1.
Scientific Research Applications
Synthesis and Computational Studies
One study focuses on the synthesis of related compounds through a three-component reaction involving malonamide, aldehyde, and malononitrile in water, using triethylamine as a base at room temperature. The synthesized compounds, including variations of carboxamides, were characterized using FT-IR, NMR, and X-ray diffraction, alongside computational chemistry methods. Notably, non-linear optical (NLO) properties and molecular docking analyses were conducted, particularly examining the interactions near the colchicine binding site of tubulin. These interactions suggest potential implications for inhibiting tubulin polymerization and exhibiting anticancer activity (Jayarajan et al., 2019).
Acid-Catalyzed Ring Opening
Another study involves the acid-catalyzed ring opening of related pyrrolidine-1-carboxamides, leading to the formation of new substituted dibenzoxanthenes, diarylmethanes, and calix[4]resorcinols. This process highlights the chemical versatility and potential utility of carboxamides in synthesizing diverse organic compounds with possible applications in materials science and pharmaceuticals (Gazizov et al., 2015).
Complexation Properties
The complexation properties of related compounds with trivalent lanthanides were investigated, revealing that these molecules can act as tridentate ligands. This study emphasizes the potential use of carboxamides in the field of coordination chemistry and materials science, particularly for developing new materials with specific magnetic or optical properties (Kobayashi et al., 2019).
Recognition of Anions and Neutral Guests
Research on dicationic pyridine-2,6-dicarboxamide receptors demonstrates their strong binding affinity for anions and neutral guests. This finding is significant for the development of sensors and devices aimed at detecting specific chemical species in environmental or biological samples (Dorazco‐González et al., 2010).
Biological Activity Prediction
Another aspect of research includes the synthesis of novel compounds and the prediction of their biological activity using computational methods. This approach indicates the potential pharmacological applications of carboxamide derivatives, possibly leading to the development of new therapeutic agents (Kharchenko et al., 2008).
Safety And Hazards
This compound is not intended for human or veterinary use1. However, I couldn’t find more detailed information on its safety and hazards1.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of research involving this compound1.
properties
IUPAC Name |
N-(2-methylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c1-11-5-2-3-6-12(11)20-15(23)13-7-4-9-21(13)10-8-14(22)16(17,18)19/h2-3,5-6,8,10,13H,4,7,9H2,1H3,(H,20,23)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHHQQRKKPKTMC-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN2C=CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(o-tolyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide |
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